2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-amine
Descripción
BenchChem offers high-quality 2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-cyclopropyl-6-pentan-3-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-3-8(4-2)10-7-11(13)15-12(14-10)9-5-6-9/h7-9H,3-6H2,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDDSESUXQWMRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC(=NC(=N1)C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-amine is a compound that has attracted attention in medicinal chemistry due to its potential biological activity, particularly as an inhibitor of specific kinases involved in cellular processes such as DNA damage response and cell cycle regulation. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
The primary target of 2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-amine is the Serine/threonine-protein kinase ATR (Ataxia Telangiectasia and Rad3 related). By inhibiting ATR, this compound disrupts the signaling pathways that are crucial for cell cycle progression and DNA repair mechanisms. This inhibition can lead to cell cycle arrest and potentially induce apoptosis in cancer cells.
Key Biochemical Pathways
The compound is involved in several critical biochemical pathways:
- DNA Damage Response: Inhibiting ATR affects the cellular response to DNA damage, which is vital for maintaining genomic stability.
- Cell Cycle Regulation: Disruption of ATR activity can halt cell cycle progression, particularly at the G2/M checkpoint.
Pharmacokinetics
Understanding the pharmacokinetics of 2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-amine is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Bioavailability | Moderate |
| Clearance Rate | Varies by species |
| Volume of Distribution | High |
| Half-life | Variable |
These properties influence how the compound is absorbed, distributed, metabolized, and excreted in biological systems.
Research Findings
Recent studies have highlighted the efficacy of 2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-amine in various experimental models:
-
In Vitro Studies:
- The compound demonstrated significant inhibition of ATR kinase activity with an IC50 value in the nanomolar range, indicating potent biological activity.
- It was shown to enhance DNA damage response mechanisms when tested on various cancer cell lines.
-
In Vivo Studies:
- In animal models, administration of this compound resulted in reduced tumor growth rates compared to control groups.
- Dosage-dependent effects were observed, with lower doses enhancing genomic stability and higher doses leading to cytotoxicity.
Case Studies
Several case studies illustrate the potential applications of 2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-amine:
-
Breast Cancer Model:
- In a study involving a murine model of breast cancer, treatment with the compound resulted in significant tumor size reduction and improved survival rates compared to untreated controls.
-
Lung Cancer Model:
- Another study focused on lung metastasis showed that 2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-amine effectively inhibited metastatic spread when administered prior to tumor induction.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
